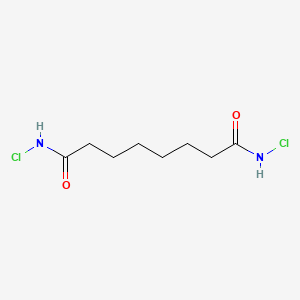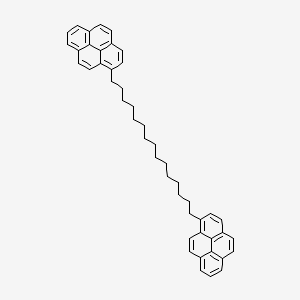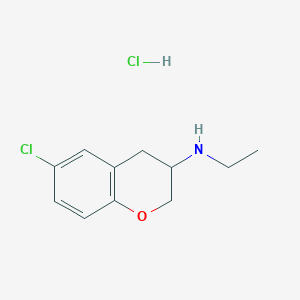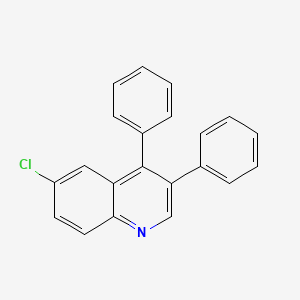
N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide: is a chemical compound with the molecular formula C10H22INO. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its unique structure, which includes a cyclohexyl ring with a ketone group and a trimethylammonium group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-oxocyclohexylmethanamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide can undergo oxidation reactions, particularly at the cyclohexyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the ketone group to an alcohol.
Substitution: The iodide ion in the compound can be substituted with other nucleophiles, such as chloride or bromide ions, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or lactones.
Reduction: Formation of alcohols.
Substitution: Formation of corresponding halide salts.
科学的研究の応用
Chemistry: N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate and yield.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce quaternary ammonium groups into proteins or nucleic acids, which can alter their properties and interactions.
Medicine: The compound has potential applications in drug delivery systems. Its quaternary ammonium group can enhance the solubility and stability of certain drugs, making them more effective in therapeutic applications.
Industry: In industrial applications, this compound is used in the production of surfactants and detergents. Its ability to interact with both hydrophilic and hydrophobic molecules makes it useful in formulations that require emulsification or solubilization.
作用機序
The mechanism of action of N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide involves its ability to interact with various molecular targets through ionic and hydrophobic interactions. The quaternary ammonium group can form ionic bonds with negatively charged molecules, while the cyclohexyl ring can engage in hydrophobic interactions. These interactions can alter the structure and function of target molecules, leading to changes in their biological or chemical activity.
類似化合物との比較
Tetramethylammonium iodide: Similar in structure but lacks the cyclohexyl ring and ketone group.
N,N,N-Trimethyl(4-methylcycloheptyl)methanaminium iodide: Similar structure with a different cycloalkyl group.
N,N,N-Trimethyl(2-methylenecycloheptyl)methanaminium iodide: Contains a methylene group instead of a ketone group.
Uniqueness: N,N,N-Trimethyl(3-oxocyclohexyl)methanaminium iodide is unique due to the presence of the ketone group on the cyclohexyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds. The ketone group allows for additional chemical modifications and interactions, making it a versatile compound in various applications.
特性
CAS番号 |
61471-33-8 |
|---|---|
分子式 |
C10H20INO |
分子量 |
297.18 g/mol |
IUPAC名 |
trimethyl-[(3-oxocyclohexyl)methyl]azanium;iodide |
InChI |
InChI=1S/C10H20NO.HI/c1-11(2,3)8-9-5-4-6-10(12)7-9;/h9H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
FUKQHPBSCFYZST-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1CCCC(=O)C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)





![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)


![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)
![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)
